![molecular formula C20H19F3N6 B2366283 N-[3-(1H-imidazol-1-il)propil]-5-metil-3-fenil-2-(trifluorometil)pirazolo[1,5-a]pirimidin-7-amina CAS No. 900882-66-8](/img/structure/B2366283.png)

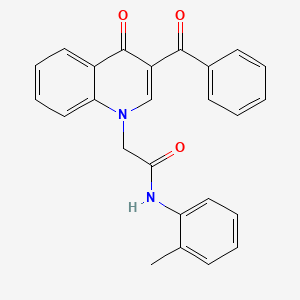

N-[3-(1H-imidazol-1-il)propil]-5-metil-3-fenil-2-(trifluorometil)pirazolo[1,5-a]pirimidin-7-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H19F3N6 and its molecular weight is 400.409. The purity is usually 95%.

BenchChem offers high-quality N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han investigado el uso de este compuesto como protector de semillas y estimulante del crecimiento para plántulas de trigo . Específicamente, el complejo de 3-[3-(1H-imidazol-1-il)propil]-7-(3-metoxipropil)-3,7-diazabiciclo[3.3.1]nonano (denominado compuesto 2) demostró efectos significativos de promoción del crecimiento en los sistemas radiculares de tres variedades de trigo: Kazakhstanskaya-10, Severyanka y Miras. Aumentó el crecimiento de la raíz en más del 30% en Kazakhstanskaya-10, 30% en Severyanka y 8.5% en Miras.

- Los imidazoles son compuestos heterocíclicos esenciales con diversas aplicaciones. La síntesis de imidazoles a menudo involucra carbenos N-heterocíclicos (NHC). Los avances recientes han explorado protocolos catalizados por NHC para la preparación de 1,2,4-trisustituidos imidazoles a partir de acetofenonas y aminas bencílicas .

- Los derivados que contienen unidades de imidazol se han estudiado por sus propiedades antimicrobianas. Por ejemplo, la piridin-3-il (2-(2,3,4,5-tetrasustituido fenil)-1H-imidazol-1-il) metanona exhibió potencial antimicrobiano contra Staphylococcus aureus, Bacillus subtilis y Escherichia coli .

- El compuesto se ha empleado en la síntesis de derivados de poliaspartamida sensibles al pH y polímeros anfífilos. Estos polímeros pueden encontrar aplicaciones en sistemas de administración de fármacos y materiales sensibles .

Protección de semillas y estimulación del crecimiento

Síntesis de imidazol

Potencial antimicrobiano

Síntesis de polímeros

Mecanismo De Acción

Target of Action

The primary target of this compound is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis.

Mode of Action

The compound interacts with its target, the C522 residue of p97, in a covalent manner This interaction leads to the inhibition of p97, thereby affecting its function in protein degradation pathways

Pharmacokinetics

Imidazole, a moiety present in the compound, is known to be highly soluble in water and other polar solvents , which could influence the compound’s bioavailability and distribution in the body.

Propiedades

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N6/c1-14-12-16(25-8-5-10-28-11-9-24-13-28)29-19(26-14)17(15-6-3-2-4-7-15)18(27-29)20(21,22)23/h2-4,6-7,9,11-13,25H,5,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLFTQXYYISKGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)NCCCN3C=CN=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2366202.png)

![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide;hydrochloride](/img/structure/B2366206.png)

![N-(4-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2366209.png)

![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B2366212.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)

![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)